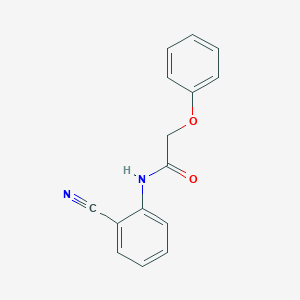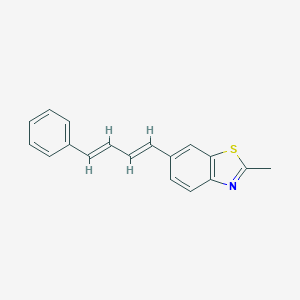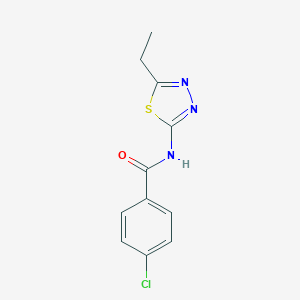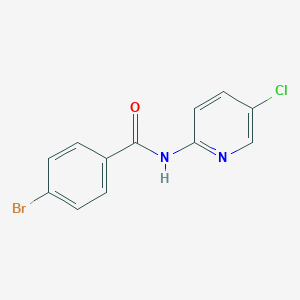
4-Bromo-N-(5-chloro-2-pyridyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-N-(5-chloro-2-pyridyl)benzamide (CAS# 300670-29-5) is a research chemical that has been used for p27kip1 transcriptional modulators . It has a molecular weight of 311.56 and a molecular formula of C12H8BrClN2O .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group with a bromine atom at the 4th position and a pyridyl group with a chlorine atom at the 5th position . The canonical SMILES representation is C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br .Scientific Research Applications
Synthesis and Impurity Analysis
- 4-Bromo-N-(5-chloro-2-pyridyl)benzamide is involved in the synthesis of specific impurities in roflumilast, an important pharmacological agent. The synthesis process includes nucleophilic substitution, oxidation, acylation, and amidation reactions, showcasing the compound's versatility in complex chemical syntheses (Li Xing-yu, 2015).
Chemical Reactivity and Structure Analysis
- The compound plays a role in the regioselective formation of lithio derivatives, which are key intermediates in the synthesis of various chemical entities. This process is critical for developing new compounds with potential applications in different fields, including pharmaceuticals (A. Rebstock et al., 2004).
Role in Antagonist Synthesis
- This compound is integral in synthesizing novel non-peptide CCR5 antagonists, demonstrating its importance in the development of new therapeutic agents. These antagonists have significant bioactivities, underscoring the compound's utility in medicinal chemistry (Cheng De-ju, 2015).
Structural Characterization in Pharmaceutical Compounds
- The compound contributes to the structural characterization of various pharmaceutical agents, indicating its role in understanding and developing new drugs with specific therapeutic properties (H. Bi, 2014).
Properties
IUPAC Name |
4-bromo-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMQDMQXJTEGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
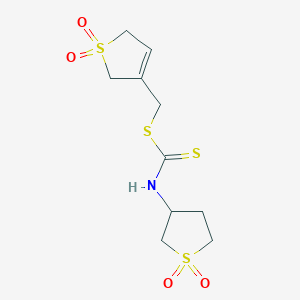

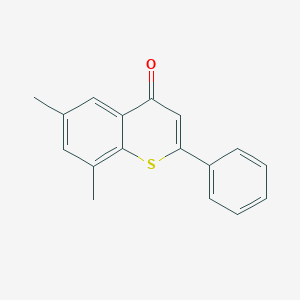
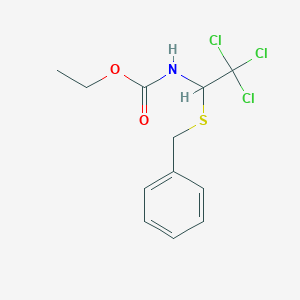
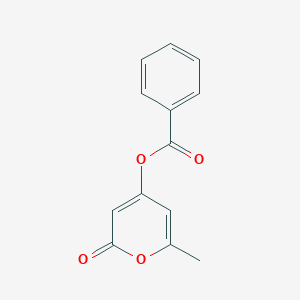
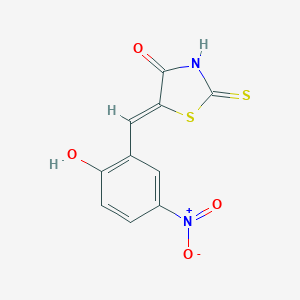
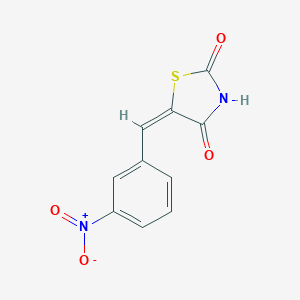
![4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B412013.png)
![6-formyl-N-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412014.png)
